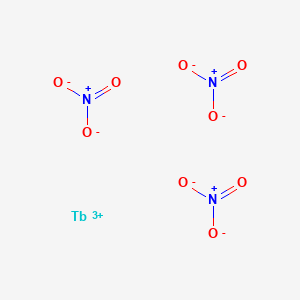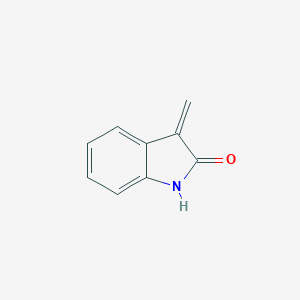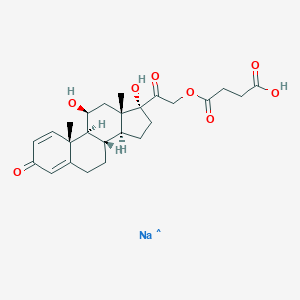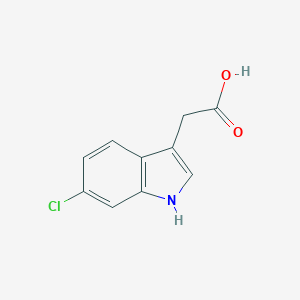
O-ETHYL ETHOXYCARBOTHIOYLSULFANYLDISULFANYLMETHANETHIOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-ETHYL ETHOXYCARBOTHIOYLSULFANYLDISULFANYLMETHANETHIOATE is an organosulfur compound with the molecular formula C6H10O2S5. It is characterized by the presence of three sulfur atoms in its structure, which contribute to its unique chemical properties. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: O-ETHYL ETHOXYCARBOTHIOYLSULFANYLDISULFANYLMETHANETHIOATE can be synthesized through the reaction of ethylxanthate with sulfur. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the trisulfide bond. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, bisethylxanthate trisulfide is produced using large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through distillation or crystallization techniques to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form disulfides and thiols.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Disulfides and thiols.
Substitution: Alkyl or aryl xanthates.
Wissenschaftliche Forschungsanwendungen
O-ETHYL ETHOXYCARBOTHIOYLSULFANYLDISULFANYLMETHANETHIOATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its ability to interact with biological molecules.
Industry: It is used in the production of rubber and plastics, where it acts as a vulcanizing agent to improve the material properties.
Wirkmechanismus
The mechanism of action of bisethylxanthate trisulfide involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of their structure and function. This interaction can affect various cellular pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
- Diallyl trisulfide
- Dipropyl trisulfide
- Dimethyl trisulfide
Comparison: O-ETHYL ETHOXYCARBOTHIOYLSULFANYLDISULFANYLMETHANETHIOATE is unique due to its specific structure and the presence of ethyl groups. Compared to other trisulfides, it has distinct chemical reactivity and biological activity. For example, diallyl trisulfide, found in garlic, is known for its strong antimicrobial properties, while bisethylxanthate trisulfide is more commonly used in industrial applications.
Eigenschaften
CAS-Nummer |
1851-77-0 |
|---|---|
Molekularformel |
C6H10O2S5 |
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
O-ethyl (ethoxycarbothioyltrisulfanyl)methanethioate |
InChI |
InChI=1S/C6H10O2S5/c1-3-7-5(9)11-13-12-6(10)8-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
XXYGYFJCOAIEEK-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SSSC(=S)OCC |
Kanonische SMILES |
CCOC(=S)SSSC(=S)OCC |
Key on ui other cas no. |
1851-77-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B167712.png)
![methyl (1S,4aR,5S,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B167714.png)







